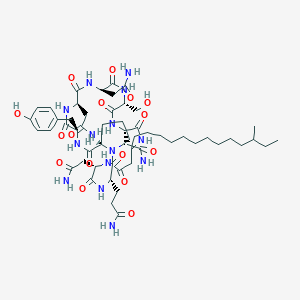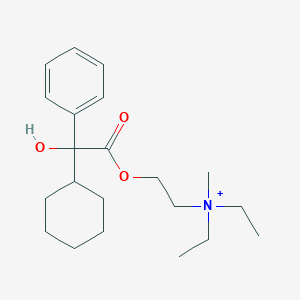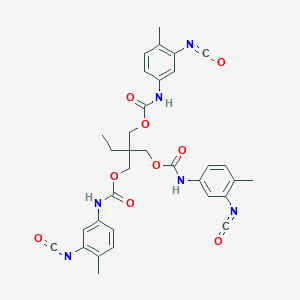
Divinylmercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Divinylmercury is a chemical compound that has been widely studied for its potential applications in scientific research. It is a highly toxic substance that can cause severe health problems if not handled properly. However, when used in controlled laboratory settings, divinylmercury has shown promise as a tool for studying various biochemical and physiological processes.
Mécanisme D'action
Divinylmercury is a potent inhibitor of enzymes that contain sulfhydryl groups. It binds to these groups and disrupts the normal function of the enzyme, leading to a variety of physiological effects.
Effets Biochimiques Et Physiologiques
Divinylmercury has been shown to have a wide range of biochemical and physiological effects. It can cause oxidative stress, DNA damage, and disruption of cellular signaling pathways. It has also been shown to affect the function of various organs, including the liver, kidney, and brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using divinylmercury in laboratory experiments is its high potency. It can be used in very small quantities, which can be beneficial for studying enzyme kinetics and other biochemical processes. However, its toxicity also presents a significant limitation, as it must be handled with extreme caution to avoid exposure and potential health risks.
Orientations Futures
There are many potential future directions for research involving divinylmercury. Some possible areas of investigation include its effects on specific enzymes and proteins, its interactions with other heavy metals and metal ions, and its potential applications in drug discovery and development. Additionally, further studies are needed to better understand the mechanisms underlying its toxic effects and to develop safer handling and disposal methods for this compound.
In conclusion, divinylmercury is a powerful tool for scientific research, but its toxicity requires careful handling and disposal. Its potential applications in a variety of fields make it an important area of study for researchers in chemistry, biochemistry, and toxicology.
Méthodes De Synthèse
Divinylmercury is typically synthesized through the reaction of mercury(II) salts with acetylene gas. This process involves the use of specialized equipment and should only be performed by trained professionals in a well-ventilated laboratory setting.
Applications De Recherche Scientifique
Divinylmercury has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein structure, and metal ion transport. It has also been used as a tool for investigating the effects of heavy metal toxicity on various biological systems.
Propriétés
Numéro CAS |
1119-20-6 |
|---|---|
Nom du produit |
Divinylmercury |
Formule moléculaire |
C4H6Hg |
Poids moléculaire |
254.68 g/mol |
Nom IUPAC |
bis(ethenyl)mercury |
InChI |
InChI=1S/2C2H3.Hg/c2*1-2;/h2*1H,2H2; |
Clé InChI |
ZGWSAELGXZPMLK-UHFFFAOYSA-N |
SMILES |
C=C[Hg]C=C |
SMILES canonique |
C=C[Hg]C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)




